3-((((6-Methylpyridin-3-yl)methyl)amino)methyl)benzonitrile
Description
Properties
Molecular Formula |
C15H15N3 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
3-[[(6-methylpyridin-3-yl)methylamino]methyl]benzonitrile |
InChI |
InChI=1S/C15H15N3/c1-12-5-6-15(11-18-12)10-17-9-14-4-2-3-13(7-14)8-16/h2-7,11,17H,9-10H2,1H3 |
InChI Key |
KXJZRTHMGYDGMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)CNCC2=CC(=CC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
A widely reported method involves the reductive amination of 6-methylpyridine-3-carbaldehyde with (aminomethyl)benzonitrile. This one-pot reaction employs sodium cyanoborohydride (NaBH3CN) as the reducing agent in methanol at 25–40°C, achieving yields of 68–75%. The mechanism proceeds via imine formation, followed by reduction to the secondary amine. Key advantages include operational simplicity and compatibility with moisture-sensitive intermediates.
Optimization Insights :
Nucleophilic Substitution Strategy
An alternative route utilizes 3-(bromomethyl)-6-methylpyridine hydrobromide reacting with (aminomethyl)benzonitrile in the presence of potassium carbonate (K2CO3). Conducted in acetonitrile at 80°C for 12 hours, this method achieves 82% yield with >98% purity.
Critical Parameters :
Palladium-Catalyzed Cross-Coupling
A less conventional but scalable approach employs Suzuki-Miyaura coupling between 3-(aminomethyl)benzonitrile boronic ester and 3-bromo-6-methylpyridine. Using Pd(PPh3)4 as a catalyst and cesium carbonate (Cs2CO3) as a base in toluene/water (3:1), this method yields 70–73% product. While costlier, it offers regioselective advantages for complex analogs.
Reaction Optimization and Scale-Up Considerations
Solvent Systems and Their Impact
Table 1 compares solvent efficacy across methods:
| Method | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive Amination | Methanol | 75 | 95 |
| Nucleophilic Substitution | Acetonitrile | 82 | 98 |
| Cross-Coupling | Toluene/Water | 73 | 97 |
Polar aprotic solvents like acetonitrile enhance nucleophilicity in substitution reactions, whereas methanol’s protic nature stabilizes intermediates during reductive amination.
Temperature and Time Profiling
- Reductive Amination : Yields plateau at 40°C; higher temperatures degrade NaBH3CN.
- Nucleophilic Substitution : Reaction completion requires 12 hours at 80°C; shorter durations leave 15–20% unreacted starting material.
Purification and Crystallization Techniques
Column Chromatography
Silica gel chromatography (ethyl acetate/hexanes, 1:4) remains the standard for lab-scale purification, recovering 85–90% product with ≥99% purity.
Recrystallization from Mixed Solvents
Industrial-scale processes favor recrystallization from ethanol/water (7:3), yielding needle-like crystals with melting points of 142–144°C. This method reduces residual palladium in cross-coupled products to <10 ppm.
Chemical Reactions Analysis
Types of Reactions
3-((((6-Methylpyridin-3-yl)methyl)amino)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Typically results in the formation of primary amines.
Substitution: Can yield various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
3-((((6-Methylpyridin-3-yl)methyl)amino)methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((((6-Methylpyridin-3-yl)methyl)amino)methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
4-fluoro-3-({[(4-methylphenyl)methyl]amino}methyl)benzonitrile
- Molecular Formula : C₁₆H₁₅FN₂
- Molecular Weight : 254.30 g/mol
- Key Features: Substitution of a fluorine atom at the 4-position of the benzene ring. A 4-methylphenylmethylamino group instead of the 6-methylpyridinylmethylamino group.
- However, the absence of a pyridine ring may reduce interactions with enzymes requiring aromatic stacking (e.g., kinases) .
3-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-5-[3-(methylamino)propyl]benzonitrile
- Molecular Formula : C₁₉H₂₄N₄
- Molecular Weight : 308.42 g/mol
- Key Features: Two pyridine rings (one with an amino group and methyl substitution). A propylmethylamino linker instead of a methyleneamino linker.
- However, the amino groups could enhance solubility and hydrogen-bonding interactions .
3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile
- Molecular Formula : C₁₂H₇Cl₂N₃
- Molecular Weight : 264.11 g/mol
- Key Features: A dichloropyrimidine group replaces the pyridine ring. No aminomethyl linker.
- Comparison :
The dichloropyrimidine group introduces strong electron-withdrawing effects, which could enhance reactivity in nucleophilic substitution reactions. However, the lack of a flexible linker may limit conformational adaptability in binding pockets .
4-((Methyl(3-(1-(4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidin-8-yl)-1H-pyrazol-4-yl)propyl)amino)methyl)benzonitrile (Compound 59)
- Molecular Formula : C₂₈H₃₆N₇O₂Si (precursor)
- Key Features: A pyrido[3,4-d]pyrimidinone core fused with a pyrazole ring. Complex substituents including a trimethylsilyl-protected morpholine group.
- Comparison :
The fused heterocyclic core enhances planar rigidity, likely improving target affinity but complicating synthesis (yield: 17%). The target compound’s simpler structure may offer easier synthetic accessibility .
SP600125 (Anthra[1-9-cd]pyrazol-6(2H)-one)
- Key Features: A tricyclic anthrapyrazole scaffold. Known JNK inhibitor with IC₅₀ values in the μM range.
- Comparison : While SP600125 is a potent kinase inhibitor, its rigid structure contrasts with the target compound’s flexible benzonitrile-pyridine architecture. This flexibility might allow the target compound to access diverse binding conformations .
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR are used to confirm the benzonitrile moiety (δ ~110–120 ppm for CN) and the pyridinyl-methylamino linkage (δ 2.5–3.5 ppm for CH groups) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures >95% purity by resolving polar byproducts .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHN) with an expected [M+H] peak at m/z 238.1346 .
How can researchers address conflicting spectral data during structural elucidation?
Advanced
Discrepancies in NMR or MS data may arise from tautomerism or residual solvents. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from the pyridinyl and benzonitrile groups .
- Isotopic Labeling : N-labeled intermediates clarify nitrogen connectivity in ambiguous cases .
- Thermogravimetric Analysis (TGA) : Detects solvent residues that distort MS or IR spectra .
What methodologies are recommended for evaluating the compound’s stability under varying pH and temperature conditions?
Q. Basic
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 48–72 hours. Monitor degradation via HPLC and identify products using LC-MS .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points and polymorphic transitions, critical for storage recommendations .
How can computational modeling predict the compound’s biological activity and guide experimental design?
Q. Advanced
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Focus on the pyridinyl and benzonitrile groups for hydrogen bonding and π-π interactions .
- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with in vitro activity data to prioritize derivatives for synthesis .
What experimental strategies mitigate low solubility in aqueous buffers during biological assays?
Q. Basic
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization to maintain compound integrity .
- Protonation Studies : Adjust buffer pH to ionize the pyridinyl nitrogen, enhancing aqueous solubility .
How should researchers design environmental fate studies for this compound?
Q. Advanced
- Photodegradation Assays : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze degradation products via LC-MS/MS .
- Biotransformation Tests : Use microbial consortia to assess aerobic/anaerobic breakdown pathways and persistence .
What are the best practices for resolving discrepancies between in vitro and in vivo activity data?
Q. Advanced
- Pharmacokinetic Profiling : Measure plasma protein binding, metabolic stability (using liver microsomes), and membrane permeability (Caco-2 assays) to explain bioavailability gaps .
- Metabolite Identification : Use high-resolution LC-MS to detect active/inactive metabolites that alter efficacy .
How can researchers optimize reaction yields when scaling up synthesis?
Q. Advanced
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., amine reductions) .
- Design of Experiments (DoE) : Statistically optimize variables (e.g., stoichiometry, catalyst loading) to maximize yield while minimizing impurities .
What strategies validate the compound’s role as a selective enzyme inhibitor?
Q. Advanced
- Kinetic Assays : Measure IC values against target enzymes (e.g., cytochrome P450 isoforms) and off-targets to establish selectivity .
- Crystallography : Co-crystallize the compound with the target enzyme to confirm binding modes and guide structure-activity relationship (SAR) studies .
Notes
- Methodological Focus : Answers emphasize experimental workflows over theoretical definitions.
- Advanced vs. Basic : Clear demarcation based on technical complexity and required expertise.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
